Melting Point & Lipophilicity vs. Unsubstituted Analog
n-Phenylpyridine-3-sulfonamide exhibits a predicted melting point of 145 °C, which is substantially higher than that of the unsubstituted pyridine-3-sulfonamide (a liquid or low-melting solid) . This 120+ °C increase reflects stronger crystal lattice energy due to the phenyl ring. Additionally, the compound has a predicted XLogP3-AA of 1.4 [1], indicating moderate lipophilicity compared to the more hydrophilic unsubstituted sulfonamide (predicted logP < 0). These differences are critical for formulation development and dissolution behavior.
| Evidence Dimension | Melting point and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | mp 145 °C (predicted); XLogP3-AA 1.4 |
| Comparator Or Baseline | Pyridine-3-sulfonamide (unsubstituted): mp < 50 °C (predicted); XLogP3 < 0 |
| Quantified Difference | Δmp > +120 °C; ΔXLogP3 > +1.4 log units |
| Conditions | In silico prediction (ACD/Labs Percepta or similar) |
Why This Matters
For solid-form procurement and formulation, a higher melting point generally correlates with superior crystallinity and stability, while moderate lipophilicity (logP >1) enhances passive membrane permeability, making n-Phenylpyridine-3-sulfonamide a more favorable starting scaffold for medicinal chemistry optimization.
- [1] PubChem, N-Phenylpyridine-3-sulfonamide, Computed Properties: XLogP3-AA. View Source
